{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone
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Overview
Description
{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a nitro group, and a thiomorpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by nitration to introduce the nitro group. The resulting nitro-pyrazole is then reacted with a benzyl halide to form the pyrazole-benzyl intermediate. Finally, the thiomorpholine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazole and thiomorpholine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring may interact with enzymes or receptors. The thiomorpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluvastatin: A statin drug with a similar pyrazole ring structure.
Vorasidenib: A compound with a similar mechanism of action involving enzyme inhibition.
Uniqueness
{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone is unique due to its combination of a nitro-pyrazole structure with a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N4O3S/c1-12-10-15(20(22)23)17-19(12)11-13-2-4-14(5-3-13)16(21)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
LYIFCYVXGURWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CCSCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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